

A comparative review of different deuterated L-Serine isotopes.

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Compound of Interest

Compound Name: L-Serine-d2

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A Comparative Review of Deuterated L-Serine Isotopes for Research Applications

This guide provides a comprehensive comparison of different deuterated L-serine isotopes, offering researchers, scientists, and drug development professionals a detailed overview of their performance, applications, and the experimental data supporting their use.

L-serine, a non-essential amino acid, is central to a multitude of cellular processes, including protein synthesis, nucleotide biosynthesis, and one-carbon metabolism.^{[1][2]} Its deuterated isotopologues are invaluable tools for tracing metabolic pathways, quantifying protein turnover, and elucidating enzyme mechanisms.^{[3][4]} The choice of a specific deuterated L-serine isotope can significantly impact experimental outcomes due to differences in isotopic purity, the position of deuterium labeling, and the kinetic isotope effect.

Comparative Data of Deuterated L-Serine Isotopes

The following table summarizes the key characteristics of commercially available deuterated L-serine isotopes to facilitate selection for specific research applications.

Property	L-Serine-2,3,3-d3	L-Serine-3,3-d2	L-Serine-d7
Synonyms	L-Serine-d3	L-Serine-d2	Perdeuterated L-Serine
Formula	HOCD ₂ CD(NH ₂)COO H	HOCD ₂ CH(NH ₂)COO H	C ₃ D ₇ NO ₃
Molecular Weight	~108.11 g/mol	~107.10 g/mol	~112.1 g/mol
Isotopic Purity	Typically ≥98%	Typically ≥98%	Typically ≥98%
Common Applications	Metabolic tracing, Metabolomics, Proteomics, NMR studies[5]	Metabolic tracing, NMR studies	Internal standard for GC- or LC-MS, Metabolomics
Kinetic Isotope Effect	A significant kinetic isotope effect has been observed with [2,3,3-D]-serine in bacterial serine palmitoyltransferase (SPT), suggesting that the C-H bond cleavage at the C2 or C3 position is part of the rate-determining step in that specific enzymatic reaction.	Less pronounced kinetic isotope effect compared to L-Serine-2,3,3-d3 in reactions involving the C2 position.	As a fully deuterated molecule, it is expected to exhibit the most significant kinetic isotope effect in reactions where C-H bond cleavage is rate-limiting.
Key Advantages	Provides detailed information on the fate of the serine backbone in metabolic pathways.	Useful for tracing the C3 carbon of serine.	Excellent as an internal standard due to its distinct mass shift from the unlabeled counterpart.
Considerations	The kinetic isotope effect needs to be considered when	May not be suitable for studies focused on the stereochemistry of the C2 position.	The high degree of deuteration can significantly alter reaction kinetics and

interpreting flux
analysis data.

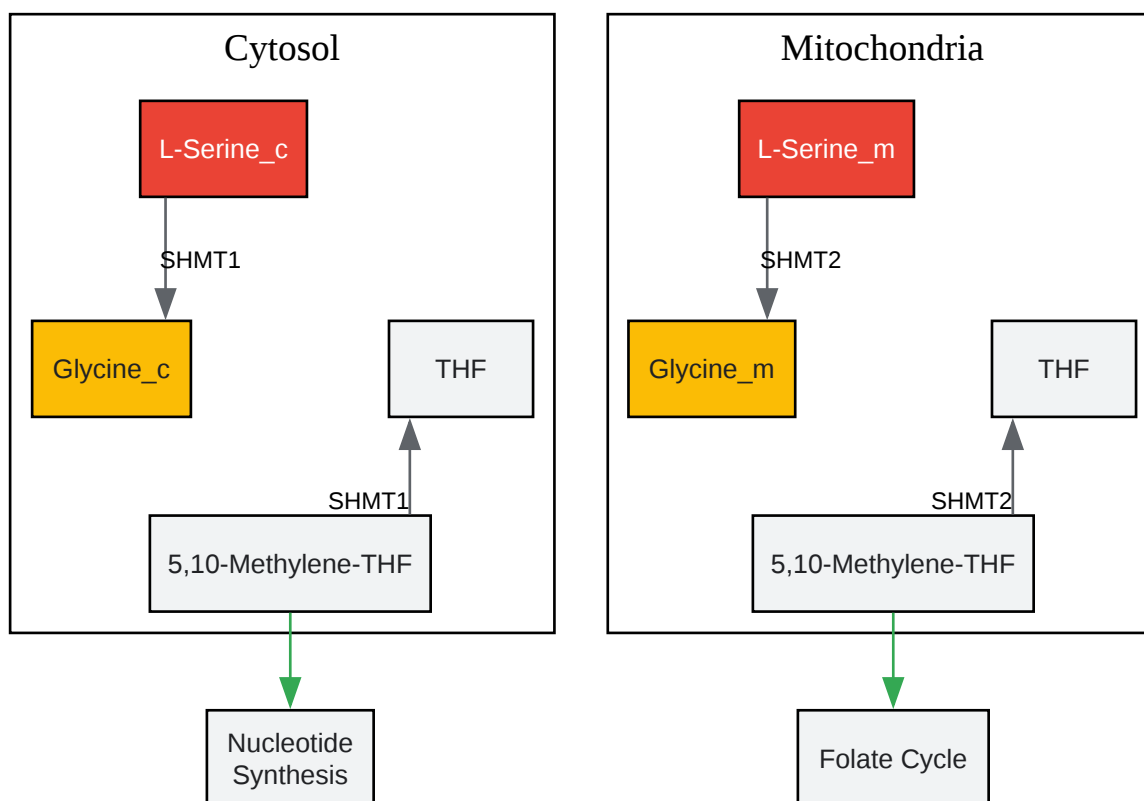
may not be ideal for
all metabolic tracing
studies.

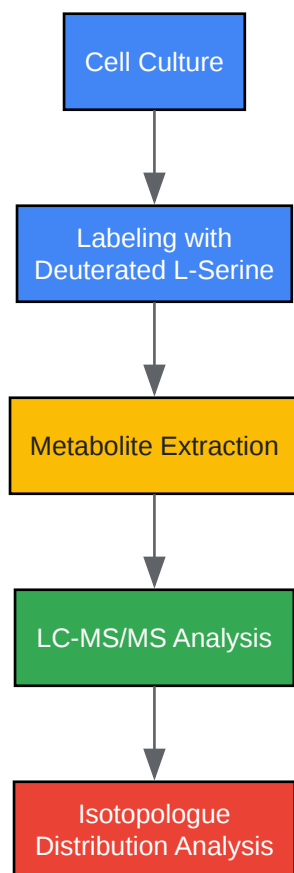
Signaling and Metabolic Pathways

Deuterated L-serine isotopes are instrumental in elucidating the intricacies of L-serine metabolism, which is deeply integrated with central carbon metabolism and one-carbon pathways.

L-Serine Biosynthesis Pathway

L-serine can be synthesized de novo from the glycolytic intermediate 3-phosphoglycerate through a three-step enzymatic pathway. This pathway is often upregulated in cancer cells to meet the high demand for serine.





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